molecular formula C8H9NO2 B11818126 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone

1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone

Cat. No.: B11818126
M. Wt: 151.16 g/mol
InChI Key: VJFNLSMBIDXRRA-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16256 g/mol This compound features a pyridine ring substituted with a hydroxy group at the 3-position and a methyl group at the 5-position, along with an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxy-5-methylpyridine with acetic anhydride under acidic conditions to yield the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its hydroxy and ethanone groups can participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

    1-(3-Hydroxy-5-methoxy-pyridin-2-yl)ethanone: Similar structure but with a methoxy group instead of a methyl group.

    1-(3-Hydroxy-5-chloropyridin-2-yl)ethanone: Contains a chlorine atom instead of a methyl group.

    1-(3-Hydroxy-5-ethylpyridin-2-yl)ethanone: Features an ethyl group instead of a methyl group.

Uniqueness: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and ethanone groups allows for versatile reactivity and potential interactions with various biological targets .

Biological Activity

1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with hydroxyl and methyl substitutions. Its molecular formula is C8H9NOC_8H_9NO, with a molecular weight of approximately 153.16 g/mol. The presence of the hydroxyl group enhances its ability to participate in hydrogen bonding, which is crucial for its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives found that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
This compound0.0195E. coli
Compound A0.0048Bacillus mycoides
Compound B0.039Candida albicans

The mechanism of action for compounds like this compound likely involves interaction with biological macromolecules, including proteins and nucleic acids. The hydroxyl group can facilitate hydrogen bonding, while the aromatic pyridine ring may engage in π-stacking interactions with aromatic residues in proteins.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

  • Oxidation Reactions : Utilizing oxidizing agents such as potassium permanganate.
  • Reduction Reactions : Employing reducing agents like sodium borohydride.
  • Nucleophilic Substitution : Various nucleophiles can be used depending on the desired derivatives.

Case Studies and Research Findings

A study published in the journal MDPI evaluated a series of pyridine derivatives for their biological activities, highlighting the promising antimicrobial effects of compounds structurally related to this compound . Another investigation focused on enzyme inhibitors derived from similar structures, reinforcing the potential therapeutic applications of this compound in metabolic diseases .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(3-hydroxy-5-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5-3-7(11)8(6(2)10)9-4-5/h3-4,11H,1-2H3

InChI Key

VJFNLSMBIDXRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)O

Origin of Product

United States

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